molecular formula C10H9F11O B3043526 4-(Perfluorocyclohexyl)butan-1-ol CAS No. 883546-00-7

4-(Perfluorocyclohexyl)butan-1-ol

Cat. No.: B3043526
CAS No.: 883546-00-7
M. Wt: 354.16 g/mol
InChI Key: BEMDKZLEDMTSTG-UHFFFAOYSA-N
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Description

4-(Perfluorocyclohexyl)butan-1-ol is an organic compound with the chemical formula C10H9F11O . It is characterized by the presence of a perfluorocyclohexyl group attached to a butan-1-ol moiety. This compound is known for its unique chemical properties, including high thermal stability and resistance to chemical degradation due to the presence of multiple fluorine atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Perfluorocyclohexyl)butan-1-ol typically involves the reaction of perfluorocyclohexyl iodide with butan-1-ol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials . The general reaction scheme is as follows:

C6F11I+C4H9OHC10H9F11O+HI\text{C}_6\text{F}_{11}\text{I} + \text{C}_4\text{H}_9\text{OH} \rightarrow \text{C}_{10}\text{H}_9\text{F}_{11}\text{O} + \text{HI} C6​F11​I+C4​H9​OH→C10​H9​F11​O+HI

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and chromatography ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(Perfluorocyclohexyl)butan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with halogens or other functional groups.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Perfluorocyclohexyl)butan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Perfluorocyclohexyl)butan-1-ol involves its interaction with specific molecular targets and pathways. The presence of the perfluorocyclohexyl group enhances its lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Perfluorocyclohexyl)butanoic acid
  • 4-(Perfluorocyclohexyl)butane
  • 4-(Perfluorocyclohexyl)butyl chloride

Uniqueness

4-(Perfluorocyclohexyl)butan-1-ol is unique due to its combination of a perfluorocyclohexyl group and a butan-1-ol moiety. This structure imparts high thermal stability, resistance to chemical degradation, and unique biological properties, making it distinct from other similar compounds .

Properties

IUPAC Name

4-(1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexyl)butan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F11O/c11-5(3-1-2-4-22)6(12,13)8(16,17)10(20,21)9(18,19)7(5,14)15/h22H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEMDKZLEDMTSTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCO)CC1(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F11O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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